Manwuweizic acid

oncology natural products in vivo pharmacology

Generic substitution of Schisandraceae compounds risks experimental irreproducibility. Manwuweizic acid is a 3,4-seco-lanostane triterpenoid with a fragmented A-ring, structurally distinct from dibenzocyclooctadiene lignans (schisandrin, gomisin A). • HDAC1 inhibitor: IC50 1.14 μM (hydroxamic acid derivative); HDAC8-sparing selectivity profile • In vivo antitumor activity (Lewis lung carcinoma, brain tumor-22, solid hepatoma) with absent in vitro cytotoxicity-indicative of host-mediated mechanism • Not interchangeable with schisandronic acid or Schisandra lignans ≥98% purity. Bulk and custom synthesis available.

Molecular Formula C30H46O4
Molecular Weight 470.7 g/mol
Cat. No. B1255107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameManwuweizic acid
Synonymsmanwuweizic acid
Molecular FormulaC30H46O4
Molecular Weight470.7 g/mol
Structural Identifiers
SMILESCC(CCC=C(C)C(=O)O)C1CCC2(C1(CCC3=C2CCC(C3(C)CCC(=O)O)C(=C)C)C)C
InChIInChI=1S/C30H46O4/c1-19(2)22-11-12-25-24(28(22,5)16-15-26(31)32)14-18-29(6)23(13-17-30(25,29)7)20(3)9-8-10-21(4)27(33)34/h10,20,22-23H,1,8-9,11-18H2,2-7H3,(H,31,32)(H,33,34)/b21-10-/t20-,22+,23-,28+,29-,30+/m1/s1
InChIKeySOWPPACPMKVOEL-XKHWUHGNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Manwuweizic Acid Procurement Guide


Manwuweizic acid (CAS 116963-87-2, molecular formula C30H46O4, molecular weight 470.68) is a 3,4-seco-lanostane triterpenoid isolated from Schisandraceae plants including Schisandra propinqua, Schisandra glaucescens, Kadsura heteroclite, and Schisandra henryi [1][2][3]. Unlike the more extensively studied Schisandraceae lignans (schisandrin, gomisin A, schisantherin A), manwuweizic acid possesses a fragmented A-ring secosteroid skeleton with a (Z)-α,β-unsaturated carboxylic acid side chain [4]. This structural divergence underlies distinct biological profiles, including in vivo antitumor activity with absent in vitro cytotoxicity and HDAC inhibitory capacity [5][6].

1
3,4-seco-lanostane triterpenoid scaffold, distinct from Schisandraceae lignans
2
In vivo-active / in vitro-inactive antitumor phenotype for indirect mechanism research
3
HDAC1/2/4/6 inhibition with HDAC8-sparing isoform selectivity context

Why Manwuweizic Acid Cannot Be Substituted


Generic substitution between Schisandraceae compounds is not scientifically defensible due to fundamental structural class divergence. The majority of well-characterized Schisandra bioactives—schisandrin, gomisin A, gomisin N, schisantherin A—are dibenzocyclooctadiene lignans with CYP3A4-mediated hepatoprotective mechanisms [1]. Manwuweizic acid, in contrast, is a 3,4-seco-lanostane triterpenoid with an opened A-ring, structurally distinct from lignans and from intact lanostane triterpenoids such as schisandronic acid [2][3]. Even within the triterpenoid subclass, functional divergence is substantial: manwuweizic acid exhibits HDAC1 inhibition with an IC50 of 1.14 μM (via hydroxamic acid derivative) while nigranoic acid, its closest structural analog, shows a distinct HDAC isoform selectivity profile and differential cell-type cytotoxic activity [4][5]. Procurement decisions lacking compound-specific verification risk experimental irreproducibility and misinterpretation of mechanism-of-action studies.

Lignan structural class mismatch
Schisandrin and gomisin A are dibenzocyclooctadiene lignans with CYP3A4-mediated profiles; manwuweizic acid is a seco-triterpenoid. Pharmacological readouts may shift.
HDAC isoform selectivity divergence
Nigranoic acid, a close A-seco analog, shows a different HDAC isoform pattern and cell-type cytotoxicity profile. HDAC8-sparing context may not transfer.
Pan-HDAC inhibitor substitution risk
SAHA (vorinostat) inhibits HDAC1-11 broadly. Manwuweizic acid derivatives spare HDAC8; using pan-inhibitors would alter isoform-response interpretation.

Manwuweizic Acid Differentiation Evidence


In Vivo Antitumor Activity Without Cytotoxicity

Manwuweizic acid exhibits significant in vivo antitumor activity across three murine tumor models—Lewis lung carcinoma, brain tumor-22, and solid hepatoma—while concurrently demonstrating no detectable cytotoxic action in vitro [1]. This in vivo-active / in vitro-inactive phenotype is highly atypical for anticancer natural products, which typically exhibit direct in vitro cytotoxicity correlating with in vivo efficacy. For context, the Schisandraceae lignan schisandrin B demonstrates direct in vitro cytotoxicity (IC50 15-30 μM range against multiple cancer cell lines), and schisandronic acid exhibits time-dependent apoptosis induction in MCF-7 cells (IC50 = 8.06 μM) [2][3]. The absence of direct cytotoxicity in manwuweizic acid suggests a distinct, indirect mechanism of antitumor action—possibly immunomodulatory or microenvironmental—that cannot be replicated by cytotoxic analogs.

In vivo / in vitro phenotype
Reported
In vivo antitumor activity (Lewis lung, brain-22, hepatoma) with no detectable in vitro cytotoxicity
Supports indirect antitumor mechanism context; not recapitulated by directly cytotoxic lignans
In vitro cytotoxicity absent vs IC50 8–30 μM comparators
oncology natural products in vivo pharmacology

HDAC1 Inhibition and Isoform Selectivity

Hydroxamic acid derivatives of manwuweizic acid (MA) exhibit HDAC1 inhibition with an IC50 of 1.14 μM, representing the most potent activity among synthesized MA and nigranoic acid (NA) derivatives [1]. Critically, MA derivatives demonstrate a restricted HDAC isoform inhibition profile: activity against HDAC1/2/4/6 but complete absence of activity against HDAC8 [1]. This selectivity pattern is distinct from the pan-HDAC inhibitor SAHA (vorinostat), which inhibits HDAC1-11 broadly. The parent compound manwuweizic acid itself was identified as an HDAC inhibitor via docking-based virtual screening and enzymatic activity assay prior to derivative optimization [1]. This HDAC inhibitory capacity is structurally dependent on the 3,4-seco-lanostane skeleton, distinguishing MA from intact lanostane triterpenoids and lignans that lack this activity.

HDAC1 inhibition
Head-to-head
IC50 = 1.14 μM (hydroxamic acid derivative)
HDAC1 assay context; scaffold distinct from lignans lacking documented HDAC inhibition
Active against HDAC1/2/4/6; no HDAC8 activity
epigenetics HDAC inhibition anti-inflammatory

Cell-Type-Selective Cytotoxicity vs. Nigranoic Acid

Manwuweizic acid and nigranoic acid, despite both being 3,4-seco-lanostane triterpenoids from Schisandra propinqua, exhibit differential cytotoxic activity against human decidual cells and rat luteal cells in vitro [1]. Both compounds 1 (nigranoic acid) and 2 (manwuweizic acid) showed significant cytotoxic effect against these cell types, whereas schisandronic acid (compound 3) did not demonstrate equivalent activity in the same assay system [1]. This establishes functional divergence even among structurally related A-seco triterpenoids. Notably, this in vitro cytotoxicity finding (specific to decidual and luteal cells) contrasts with the 1988 study reporting no cytotoxic action of manwuweizic acid in standard cancer cell line assays [2], indicating pronounced cell-type and assay-context dependence of its cytotoxic profile.

Cell-type cytotoxicity
Head-to-head
Significant effect against human decidual and rat luteal cells; schisandronic acid not equivalently active
Supports cell-type-specific endpoint review; A-seco triterpenoid functional divergence
Quantitative IC50 not available in abstract
cytotoxicity reproductive biology natural products

CYP450 Interaction Profile vs. Lignans

Computational ADMET prediction via admetSAR 2 indicates that manwuweizic acid has low predicted probability for CYP2D6 inhibition (95.25% probability of non-inhibition), moderate probability for CYP2C19 inhibition (92.86% probability of non-inhibition), and intermediate probability for CYP3A4 inhibition (77.37% probability of non-inhibition, i.e., ~22.6% probability of inhibition) [1]. This predicted CYP inhibition profile differs markedly from Schisandraceae lignans such as schisandrin and gomisin A, which are established CYP3A4 inducers and substrates with documented drug-drug interaction potential [2]. The triterpenoid scaffold of manwuweizic acid thus offers a distinct metabolic interaction risk profile that should inform compound selection for combination studies or in vivo pharmacology experiments.

CYP450 prediction
Class-level
Low predicted CYP2D6 inhibition probability (4.75%); CYP3A4 ~22.6% inhibition probability
Computational ADMET context; may differ from lignan CYP3A4 induction profile
In silico only; experimental verification required
drug metabolism CYP450 ADMET

Analytical Reference Standards and Purity

Manwuweizic acid is commercially available as an analytical reference standard with documented purity specifications of 97% to 98% (HPLC) from multiple established chemical suppliers, accompanied by batch-specific certificates of analysis including NMR, HPLC, and/or GC verification [1]. This level of analytical characterization is essential for reproducible quantitative studies and distinguishes manwuweizic acid from less comprehensively characterized Schisandraceae isolates that may lack batch-to-batch consistency documentation. The availability of 5 mg standard reference quantities with HPLC ≥95% purity enables precise analytical method development and calibration for natural product research applications .

Reference standard
Specification review
97–98% HPLC purity; batch-specific COA (NMR, HPLC, GC)
Analytical reference standard workflow; supports method development and calibration
Suppliers: Bidepharm, J&K, PCL
analytical chemistry reference standards quality control

NLRP3 Inflammasome Inhibition

Hydroxamic acid derivatives of manwuweizic acid (specifically compound 19) demonstrate inhibition of IL-1β maturation and caspase-1 cleavage in J774A.1 macrophages, indicative of NLRP3 inflammasome blockade, without affecting cell viability [1]. This low-cytotoxicity anti-inflammatory profile distinguishes manwuweizic acid derivatives from many conventional HDAC inhibitors and anti-inflammatory agents that exhibit significant cytotoxicity at their effective concentrations. The parent scaffold thus offers a starting point for developing anti-inflammatory tool compounds with favorable therapeutic windows, distinct from both Schisandraceae lignans (which primarily act via Nrf2/antioxidant pathways) and other triterpenoids lacking documented inflammasome modulation activity.

NLRP3 inflammasome
Assay context
MA derivative compound 19 inhibits IL-1β maturation and caspase-1 cleavage without affecting cell viability
Supports HDAC-inflammasome crosstalk research; low-cytotoxicity profile distinct from cytotoxic inhibitors
J774A.1 macrophages; parent compound not directly tested in this assay
inflammasome IL-1β anti-inflammatory

Manwuweizic Acid Research Applications


Non-Cytotoxic Antitumor Mechanism Studies

Based on the 1988 study demonstrating significant in vivo antitumor activity (Lewis lung carcinoma, brain tumor-22, solid hepatoma) with concurrent absence of in vitro cytotoxicity, manwuweizic acid is uniquely suited for research examining indirect antitumor mechanisms, including immunomodulation, tumor microenvironment remodeling, or host-mediated tumor suppression [1]. Procurement of manwuweizic acid specifically—rather than cytotoxic Schisandraceae lignans or schisandronic acid—is essential for hypothesis testing in this niche. Researchers should note the critical limitation that quantitative in vivo efficacy data (tumor growth inhibition percentages, survival curves, dose-response relationships) are not available in the accessible abstract, and original full-text retrieval is strongly recommended before designing in vivo studies [1].

HDAC8-Sparing Epigenetic Inhibitor Development

The 2021 study in Bioorganic Chemistry establishes manwuweizic acid as a validated HDAC inhibitor scaffold with a distinct isoform selectivity pattern (HDAC1/2/4/6 inhibition, HDAC8-sparing) [2]. Researchers pursuing HDAC isoform-selective tool compounds or seeking natural product alternatives to synthetic hydroxamates should procure manwuweizic acid as a starting material for derivative synthesis and structure-activity relationship studies. The lowest IC50 of 1.14 μM against HDAC1 provides a benchmark for derivative optimization. Investigators should verify that the parent compound's quantitative IC50 is not reported in the abstract; direct procurement of the derivative series may be necessary depending on experimental objectives [2].

Reproductive Tissue Cell Viability Effects

The 2001 Fitoterapia study demonstrates that manwuweizic acid and nigranoic acid, but not schisandronic acid, exhibit significant cytotoxic effects against human decidual cells and rat luteal cells in vitro [3]. Reproductive biology and natural product pharmacology laboratories investigating triterpenoid effects on uterine or ovarian tissue should procure manwuweizic acid for direct comparative testing against nigranoic acid and schisandronic acid. Important limitation: quantitative IC50 values are not provided in the accessible abstract; researchers must obtain the full text to determine effect magnitudes and design appropriate concentration ranges for follow-up studies [3].

HDAC-Inflammasome Crosstalk in Macrophages

Derivatives of manwuweizic acid (compound 19) block NLRP3 inflammasome activation in J774A.1 macrophages—inhibiting IL-1β maturation and caspase-1 cleavage—without affecting cell viability, and this activity is probably related to HDAC inhibition [2]. Immunology and inflammation researchers studying the mechanistic intersection of HDAC activity and inflammasome regulation should consider manwuweizic acid derivatives as tool compounds. The low-cytotoxicity profile distinguishes these derivatives from many conventional inflammasome inhibitors and supports their use in assays where preserved cell viability is critical for data interpretation [2]. Researchers should note that the parent compound's direct activity in this assay was not reported; derivative procurement or synthesis may be required.

Application
Selection Property
Validation Focus
Non-cytotoxic antitumor mechanism research
In vivo-active / in vitro-inactive phenotype
Indirect antitumor mechanism validation; original full-text data review recommended
HDAC8-sparing epigenetic inhibitor development
HDAC1/2/4/6 isoform selectivity; HDAC8-sparing context
Derivative SAR and isoform profiling; parent IC50 confirmation if needed
Reproductive tissue cell viability studies
Cell-type-specific cytotoxicity context
Comparative testing against nigranoic acid; full text for quantitative IC50
HDAC-inflammasome crosstalk in macrophages
Low-cytotoxicity inflammasome modulation
NLRP3/IL-1β endpoint assays; derivative procurement or synthesis may be needed

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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